Teniloxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Initially investigated as a neuroprotective and nootropic agent for the treatment of cerebrovascular insufficiency in the 1980s, it was ultimately developed and approved as an antidepressant . Teniloxazine acts as a potent norepinephrine reuptake inhibitor, with fair selectivity over the serotonin and dopamine transporters, and also behaves as an antagonist of the 5-HT2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teniloxazine involves several key steps:

Amide Formation: The reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and Chloroacetylchloride forms an intermediate compound.

Ring Closure: In the presence of sodium metal, the ring morpholine is closed.

Lactam Reduction: Using lithium aluminium hydride, the lactam is reduced to form 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholine.

Urethane Formation: Treatment with Ethyl chloroformate gives the urethane.

Industrial Production Methods: Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the carbonyl groups present in intermediates during synthesis.

Substitution: Substitution reactions are common, especially in the formation of intermediates where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminium hydride is frequently used as a reducing agent.

Substitution: Reagents such as chloroacetylchloride and ethyl chloroformate are used in substitution reactions.

Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process.

Scientific Research Applications

Chemistry: As a norepinephrine reuptake inhibitor, Teniloxazine is used in research to study neurotransmitter pathways and their modulation.

Biology: It is used to investigate the effects of norepinephrine on various biological processes, including mood regulation and cognitive function.

Medicine: this compound is primarily used as an antidepressant.

Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is associated with improved mood and cognitive function. Additionally, this compound acts as an antagonist of the 5-HT2A receptor, which may contribute to its antidepressant effects .

Comparison with Similar Compounds

- Bifemelane

- Indeloxazine

- Viloxazine

Comparison:

- Bifemelane: Like Teniloxazine, Bifemelane is used as an antidepressant and has neuroprotective properties. it primarily acts as a serotonin reuptake inhibitor.

- Indeloxazine: This compound also has antidepressant and neuroprotective effects but differs in its chemical structure and specific receptor targets.

- Viloxazine: Similar to this compound, Viloxazine is a norepinephrine reuptake inhibitor. Viloxazine has been more widely studied for its use in treating Attention Deficit Hyperactivity Disorder (ADHD) in addition to depression .

This compound’s unique combination of norepinephrine reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds, offering a distinct pharmacological profile.

Biological Activity

Teniloxazine, also known as Lucelan or Metatone, is a compound primarily recognized for its antidepressant properties. It functions as a norepinephrine reuptake inhibitor and exhibits additional activity on serotonin and dopamine reuptake, contributing to its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in the brain. This neurotransmitter is crucial for mood regulation and cognitive functions. The compound also acts as a weak inhibitor of serotonin and dopamine reuptake, although its effect on these neurotransmitters is less pronounced compared to norepinephrine .

Additionally, this compound antagonizes the 5-HT2A receptor, which is associated with its antidepressant effects. This unique combination of actions distinguishes this compound from other antidepressants that primarily target serotonin pathways .

Clinical Applications

This compound is primarily utilized in treating major depressive disorders (MDD). Its profile suggests that it may be effective without the common side effects associated with traditional antidepressants, such as anticholinergic or sedative effects. Clinical evaluations have indicated that this compound does not significantly interact with cytochrome P450 enzymes, which are critical for drug metabolism. This characteristic makes it particularly advantageous in polypharmacy scenarios where patients are on multiple medications .

Efficacy in Depression

A review of clinical studies indicates that this compound has been effective in treating mild to moderate depression, particularly among elderly populations. For instance, a study highlighted its use in older adults where it demonstrated significant improvements in depressive symptoms without the typical risks associated with other treatments .

Comparative Studies

Comparative studies have shown that this compound's efficacy can be comparable to other newer-generation antidepressants. In one study, patients treated with this compound exhibited reductions in depression severity similar to those treated with standard SSRIs (Selective Serotonin Reuptake Inhibitors) .

Summary of Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound:

| Activity | Description |

|---|---|

| Norepinephrine Reuptake Inhibition | Enhances norepinephrine levels, crucial for mood and cognition |

| Serotonin Reuptake Inhibition | Weak inhibition; contributes to overall antidepressant effect |

| Dopamine Reuptake Inhibition | Weak inhibition; less significant than norepinephrine |

| 5-HT2A Receptor Antagonism | Enhances mood-regulating neurotransmitter release |

| Cytochrome P450 Interaction | Minimal interaction; advantageous for patients on multiple medications |

Neuroprotective Properties

Emerging research suggests potential neuroprotective properties of this compound, indicating possible applications in conditions related to cerebrovascular insufficiency and cognitive decline. Studies are ongoing to explore these aspects further, focusing on its ability to protect neuronal health while managing depressive symptoms .

Properties

CAS No. |

62473-79-4 |

|---|---|

Molecular Formula |

C16H19NO2S |

Molecular Weight |

289.4 g/mol |

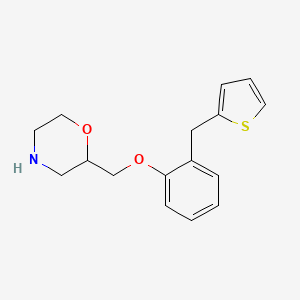

IUPAC Name |

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |

InChI |

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2 |

InChI Key |

OILWWIVKIDXCIB-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

Synonyms |

sufoxazine teniloxazine Y 8894 Y-8894 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.